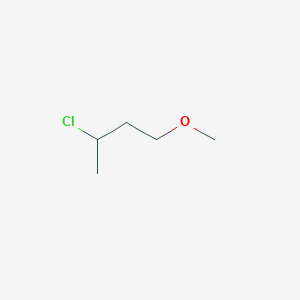

3-Chloro-1-methoxybutane

Description

3-Chloro-1-methoxybutane (C₅H₁₁ClO) is an organochlorine compound featuring a methoxy group (-OCH₃) at the terminal carbon and a chlorine substituent at the third carbon of a butane chain.

Propriétés

Numéro CAS |

3565-66-0 |

|---|---|

Formule moléculaire |

C5H11ClO |

Poids moléculaire |

122.59 g/mol |

Nom IUPAC |

3-chloro-1-methoxybutane |

InChI |

InChI=1S/C5H11ClO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3 |

Clé InChI |

XUDUGRDTYFBMTQ-UHFFFAOYSA-N |

SMILES canonique |

CC(CCOC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-1-methoxybutane can be synthesized through several methods. One common method involves the reaction of 3-chlorobutanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to form the desired product.

Industrial Production Methods

In industrial settings, this compound can be produced by the chlorination of 1-methoxybutane. This process involves the use of chlorine gas and a suitable catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-1-methoxybutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: 3-Methoxy-1-butanol.

Oxidation: 3-Methoxybutanal or 3-Methoxybutanoic acid.

Reduction: Butane.

Applications De Recherche Scientifique

3-Chloro-1-methoxybutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ethers.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism of action of 3-Chloro-1-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The methoxy group can also participate in reactions involving electron transfer, such as oxidation and reduction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

1-Chlorobutane (CAS 109-69-3)

A simpler chlorinated alkane, 1-chlorobutane lacks the methoxy group but shares the chloroalkane backbone. Key distinctions include:

- Reactivity : The absence of the electron-donating methoxy group in 1-chlorobutane reduces its polarity, making it less reactive in nucleophilic substitutions compared to 3-Chloro-1-methoxybutane, where the methoxy group could stabilize transition states .

- Safety : 1-Chlorobutane is flammable (bp ~78°C) and requires precautions like ventilation and protective gear due to risks of respiratory irritation and central nervous system depression . In contrast, this compound’s higher molecular weight and methoxy group likely increase its boiling point and alter toxicity.

3-Methyl-3-methoxybutanol (CAS 56539-66-3)

This compound shares the methoxy group but replaces chlorine with a hydroxyl (-OH) and methyl group. Notable differences:

- Physical Properties: 3-Methyl-3-methoxybutanol has a higher boiling point (174°C) and density (0.911 g/cm³) due to hydrogen bonding from the hydroxyl group, whereas this compound would exhibit lower polarity and boiling point .

- Applications: The hydroxyl group in 3-Methyl-3-methoxybutanol makes it suitable as a solvent or intermediate in coatings, while this compound’s chlorine atom could facilitate cross-coupling reactions in pharmaceutical synthesis.

Data Table: Key Properties of Compared Compounds

| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Chlorobutane | 109-69-3 | C₄H₉Cl | ~78 | 0.89 | Chloroalkane |

| 3-Methyl-3-methoxybutanol | 56539-66-3 | C₆H₁₄O₂ | 174 | 0.911 | Methoxy, Hydroxyl |

| This compound | Not available | C₅H₁₁ClO | Inferred lower | Inferred ~0.9 | Methoxy, Chloro |

Research Findings and Limitations

- Reactivity Trends : Chloroalkanes like 1-Chlorobutane undergo nucleophilic substitution (e.g., SN2 reactions), while methoxy groups in ethers or alcohols enhance solubility and stabilize carbocations .

- Safety Considerations : Chlorinated compounds generally require stringent handling due to toxicity, whereas methoxy groups may reduce volatility but introduce flammability risks .

- Gaps in Data : The provided evidence lacks direct information on this compound, necessitating extrapolation from analogs. Further experimental studies or computational modeling are required to confirm its properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.